Cas no 448956-54-5 (4-(Allyloxy)-2-fluorobenzonitrile)

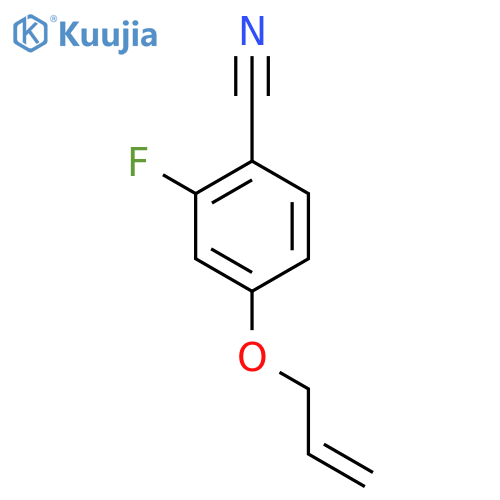

448956-54-5 structure

商品名:4-(Allyloxy)-2-fluorobenzonitrile

4-(Allyloxy)-2-fluorobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(allyloxy)-2-fluorobenzonitrile

- 4-Allyloxy-2-fluoro-benzonitrile

- 2-fluoro-4-prop-2-enoxybenzonitrile

- YSA95654

- W13139

- A1-01336

- -4(allyloxy)-2-fluorobenzonitrile

- 448956-54-5

- AKOS017391331

- MFCD23723185

- CS-0036571

- SCHEMBL3965716

- WS-00802

- HRFHZCVQCLPBHG-UHFFFAOYSA-N

- 4-(Allyloxy)-2-fluorobenzonitrile

-

- インチ: 1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2

- InChIKey: HRFHZCVQCLPBHG-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C#N)C=CC(=C1)OCC=C

計算された属性

- せいみつぶんしりょう: 177.058992041g/mol

- どういたいしつりょう: 177.058992041g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 33

4-(Allyloxy)-2-fluorobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1266880-1g |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 1g |

$395 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1266880-5g |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 5g |

$1140 | 2024-06-06 | |

| 1PlusChem | 1P00I8XR-250mg |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 250mg |

$154.00 | 2024-05-02 | |

| Aaron | AR00I963-250mg |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 250mg |

$178.00 | 2023-12-13 | |

| A2B Chem LLC | AI50591-2g |

4-(Allyloxy)-2-fluorobenzonitrile |

448956-54-5 | 95% | 2g |

$569.00 | 2024-04-20 | |

| Aaron | AR00I963-5g |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 5g |

$1037.00 | 2023-12-13 | |

| 1PlusChem | 1P00I8XR-100mg |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 100mg |

$88.00 | 2024-05-02 | |

| A2B Chem LLC | AI50591-500mg |

4-(Allyloxy)-2-fluorobenzonitrile |

448956-54-5 | 95% | 500mg |

$217.00 | 2024-04-20 | |

| Crysdot LLC | CD12071037-1g |

4-(Allyloxy)-2-fluorobenzonitrile |

448956-54-5 | 97% | 1g |

$383 | 2024-07-24 | |

| eNovation Chemicals LLC | Y1266880-2g |

4-Allyloxy-2-fluoro-benzonitrile |

448956-54-5 | 95% | 2g |

$710 | 2024-06-06 |

4-(Allyloxy)-2-fluorobenzonitrile 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

448956-54-5 (4-(Allyloxy)-2-fluorobenzonitrile) 関連製品

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:448956-54-5)4-(Allyloxy)-2-fluorobenzonitrile

清らかである:99%

はかる:5g

価格 ($):950